molecular formula C18H15ClN2O2 B2806895 N-(2-chlorobenzyl)-2-(3-formyl-1H-indol-1-yl)acetamide CAS No. 1209905-37-2

N-(2-chlorobenzyl)-2-(3-formyl-1H-indol-1-yl)acetamide

Cat. No. B2806895
CAS RN: 1209905-37-2
M. Wt: 326.78
InChI Key: NLXLRQYYYCRIMR-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(3-formyl-1H-indol-1-yl)acetamide, also known as CFI-402257, is a novel small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Synthesis and Characterization

Research has detailed the synthesis and spectroscopic characterization of biologically active acetamide derivatives. For instance, Knaack et al. (2001) described the synthesis of a potent tubulin inhibitor, highlighting a straightforward synthesis route from unsubstituted indole, showcasing the importance of such compounds in preclinical development due to their biological activities Knaack et al., 2001.

Molecular Docking and Anti-inflammatory Applications

Al-Ostoot et al. (2020) synthesized a new indole acetamide with significant yield, which was characterized using spectroscopic analyses. Its anti-inflammatory activity was confirmed through in silico modeling studies, targeting cyclooxygenase domains. The compound's geometric optimization was also studied using density functional theory calculations, providing insights into its electronic structure and potential as an anti-inflammatory drug Al-Ostoot et al., 2020.

Antioxidant Properties

Gopi and Dhanaraju (2020) focused on synthesizing novel acetamide derivatives to evaluate their antioxidant activity. The study revealed that certain compounds exhibited considerable activity, suggesting the potential for developing new antioxidant agents based on the indole nucleus and substituted phenyl rings Gopi & Dhanaraju, 2020.

Antiplasmodial and Anti-cancer Activities

Research into N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides prepared by Mphahlele et al. (2017) evaluated their in vitro antiplasmodial properties, revealing certain compounds required specific substituents for biological activity. Molecular docking suggested a potential mode of action against the plasmodial parasite, indicating their relevance in anti-malarial drug development Mphahlele et al., 2017.

Photovoltaic Efficiency and Ligand-Protein Interactions

Mary et al. (2020) synthesized bioactive benzothiazolinone acetamide analogs and performed photochemical, thermochemical modeling, and molecular docking to analyze their potential in dye-sensitized solar cells and as inhibitors for Cyclooxygenase 1 (COX1). This study underscores the versatility of acetamide derivatives in various scientific applications, from renewable energy to drug discovery Mary et al., 2020.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(3-formylindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c19-16-7-3-1-5-13(16)9-20-18(23)11-21-10-14(12-22)15-6-2-4-8-17(15)21/h1-8,10,12H,9,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXLRQYYYCRIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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